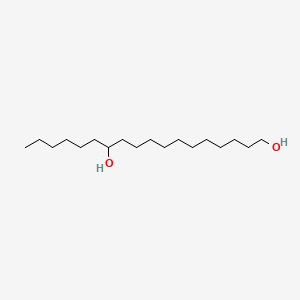

Hydroxystearyl alcohol

Description

The exact mass of the compound 1,12-Octadecanediol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

octadecane-1,12-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O2/c1-2-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19/h18-20H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLCTMQBMINUNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401036200 | |

| Record name | Octadecane-1,12-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401036200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2726-73-0 | |

| Record name | 1,12-Octadecanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2726-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxystearyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002726730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,12-Octadecanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecane-1,12-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401036200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecane-1,12-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYSTEARYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UN9IN5VLYE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of 12-Hydroxystearyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxystearyl alcohol is a long-chain fatty alcohol with a hydroxyl group at the 12th position, rendering it a molecule of significant interest in various industrial and pharmaceutical applications. Its unique bifunctional nature, possessing both a primary and a secondary alcohol, allows for diverse chemical modifications and makes it a valuable building block in the synthesis of novel materials and active pharmaceutical ingredients. This technical guide provides an in-depth overview of the synthesis of 12-hydroxystearyl alcohol from its precursor, 12-hydroxystearic acid, and a comprehensive summary of its characterization using modern analytical techniques. Detailed experimental protocols, tabulated quantitative data, and visual diagrams of the synthesis workflow and characterization logic are presented to facilitate understanding and replication by researchers in the field.

Synthesis of 12-Hydroxystearyl Alcohol

The most common and direct route for the synthesis of 12-hydroxystearyl alcohol is the reduction of the carboxylic acid functionality of 12-hydroxystearic acid (12-HSA). 12-HSA is readily available as it is commercially produced by the hydrogenation of ricinoleic acid, the primary fatty acid in castor oil.[1][2] The reduction of the carboxylic acid to a primary alcohol requires a strong reducing agent, with lithium aluminum hydride (LAH) being a highly effective and commonly used reagent for this transformation.[3][4][5]

Reaction Scheme

The overall reaction for the synthesis of 12-hydroxystearyl alcohol from 12-hydroxystearic acid is depicted below:

Figure 1: Reduction of 12-hydroxystearic acid to 12-hydroxystearyl alcohol using lithium aluminum hydride.

Experimental Protocol: Lithium Aluminum Hydride Reduction

This protocol provides a general procedure for the reduction of 12-hydroxystearic acid to 12-hydroxystearyl alcohol.

Materials:

-

12-Hydroxystearic acid (12-HSA)

-

Lithium aluminum hydride (LAH)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

10% Sulfuric acid solution

-

Saturated aqueous sodium sulfate (B86663) solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of 12-Hydroxystearic Acid: A solution of 12-hydroxystearic acid in anhydrous diethyl ether is added dropwise to the LAH suspension with vigorous stirring. The addition should be slow to control the exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed to ensure the completion of the reduction.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 10% sulfuric acid solution to neutralize the excess LAH and hydrolyze the aluminum salts.

-

Workup: The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with a saturated aqueous sodium sulfate solution and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude 12-hydroxystearyl alcohol. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Safety Precautions: Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. All manipulations should be carried out in a fume hood under anhydrous conditions and an inert atmosphere. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Synthesis Workflow Diagram

Characterization of 12-Hydroxystearyl Alcohol

The synthesized 12-hydroxystearyl alcohol is characterized by a variety of spectroscopic and physical methods to confirm its structure and purity.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₈H₃₈O₂ |

| Molecular Weight | 286.49 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 74-76 °C[6] |

| Purity | ≥99% (commercially available) |

Table 1: Physical properties of 12-hydroxystearyl alcohol.

Spectroscopic Characterization

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of 12-hydroxystearyl alcohol. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃). A comparison of the ¹H NMR spectrum of 12-hydroxystearic acid and 12-hydroxystearyl alcohol clearly shows the disappearance of the carboxylic acid proton signal and the appearance of a new signal corresponding to the primary alcohol methylene (B1212753) protons.[7]

¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~3.64 | t | -CH₂-OH (C1) |

| ~3.58 | m | -CH(OH)- (C12) |

| ~1.55 | m | -CH₂-CH₂OH |

| ~1.25 | br s | -(CH₂)n- |

| 0.88 | t | -CH₃ |

Table 2: ¹H NMR spectral data for 12-hydroxystearyl alcohol.

¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~72.1 | -CH(OH)- (C12) |

| ~63.1 | -CH₂-OH (C1) |

| ~37.5 - 22.7 | -(CH₂)n- |

| ~14.1 | -CH₃ |

Table 3: ¹³C NMR spectral data for 12-hydroxystearyl alcohol.

The FTIR spectrum of 12-hydroxystearyl alcohol displays characteristic absorption bands corresponding to its functional groups. The broad O-H stretching band confirms the presence of the hydroxyl groups, and the absence of the strong C=O stretching band from the carboxylic acid precursor is a key indicator of a successful reduction.

FTIR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 (broad) | O-H stretching (hydroxyl groups) |

| ~2920, ~2850 | C-H stretching (aliphatic) |

| ~1465 | C-H bending |

| ~1060 | C-O stretching (primary and secondary alcohols) |

Table 4: FTIR spectral data for 12-hydroxystearyl alcohol.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 12-hydroxystearyl alcohol. Electron ionization (EI) is a common technique used for this analysis.

Mass Spectral Data

| m/z | Interpretation |

| 286 | [M]⁺ (Molecular ion) |

| 268 | [M-H₂O]⁺ |

| 250 | [M-2H₂O]⁺ |

| ... | Further fragmentation of the alkyl chain |

Table 5: Mass spectral data for 12-hydroxystearyl alcohol.

Characterization Workflow Diagram

Conclusion

This technical guide has outlined the synthesis of 12-hydroxystearyl alcohol via the reduction of 12-hydroxystearic acid and detailed the key analytical techniques for its comprehensive characterization. The provided experimental protocols and tabulated spectral data serve as a valuable resource for researchers and scientists engaged in the synthesis and application of this versatile fatty alcohol. The successful synthesis and thorough characterization are crucial first steps for its utilization in drug development and material science, where its unique properties can be harnessed to create innovative products.

References

- 1. 12-Hydroxystearic acid | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atamankimya.com [atamankimya.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. adichemistry.com [adichemistry.com]

- 5. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 6. 12-HYDROXYSTEARIC ACID | 106-14-9 [amp.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 12-Hydroxystearyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 12-Hydroxystearyl Alcohol, a long-chain fatty alcohol with significant potential in various scientific and industrial applications, including drug delivery systems. Due to its close relationship and common usage as a precursor, comparative data for 12-Hydroxystearic Acid is also included to provide a broader context for researchers.

Chemical Identity and Structure

12-Hydroxystearyl Alcohol, also known as 1,12-Octadecanediol, is a C18 fatty alcohol characterized by a hydroxyl group at the 12th carbon position. This bifunctional nature, with hydroxyl groups at both the 1st and 12th positions, imparts unique properties related to polarity, solubility, and reactivity.

The precursor, 12-Hydroxystearic Acid (12-HSA), is a saturated hydroxy fatty acid typically derived from the hydrogenation of ricinoleic acid, the primary component of castor oil.[1] The conversion of the carboxylic acid group of 12-HSA to a primary alcohol yields 12-Hydroxystearyl Alcohol.

Physicochemical Properties

The following tables summarize the key physicochemical properties of 12-Hydroxystearyl Alcohol and 12-Hydroxystearic Acid.

Table 1: Physicochemical Properties of 12-Hydroxystearyl Alcohol

| Property | Value | Reference |

| Synonyms | 1,12-Octadecanediol | |

| CAS Number | 2726-73-0 | |

| Molecular Formula | C18H38O2 | |

| Molecular Weight | 286.49 g/mol | |

| Physical Form | Solid | |

| Melting Point | 114-122 °C | |

| Storage Temperature | Room Temperature | |

| Purity (Typical) | ≥99% |

Table 2: Comparative Physicochemical Properties of 12-Hydroxystearic Acid

| Property | Value | Reference |

| Synonyms | 12-HSA, 12-Hydroxyoctadecanoic acid | |

| CAS Number | 106-14-9 | [2] |

| Molecular Formula | C18H36O3 | [2] |

| Molecular Weight | 300.48 g/mol | [2] |

| Physical Form | White to off-white crystalline solid or waxy flakes/powder | |

| Melting Point | 71-79 °C | [3] |

| Boiling Point | > 250 °C (decomposes) | |

| Density (20 °C) | ~0.94 - 0.95 g/cm³ | |

| Solubility in Water | Insoluble (< 0.1 g/L) | |

| Solubility in Organic Solvents | Soluble in hot ethanol, ether, acetone, chloroform, and methanol. | [3] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These represent standard techniques applicable to long-chain fatty alcohols and related waxy solids.

3.1. Melting Point Determination (Capillary Method)

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), thermometer.

-

Procedure:

-

Ensure the sample of 12-Hydroxystearyl Alcohol is dry and in a fine powder form.

-

Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[4]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample at a moderate rate until the temperature is approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[5]

-

Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[4][6]

-

3.2. Boiling Point Determination (Thiele Tube Method)

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Apparatus: Thiele tube, mineral oil, thermometer, small test tube, capillary tube (sealed at one end).

-

Procedure:

-

Place a small amount of the liquid sample into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube with the sample.

-

Attach the test tube to a thermometer and place the assembly in a Thiele tube containing mineral oil.

-

Heat the side arm of the Thiele tube gently with a micro-burner.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed, then remove the heat.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[7][8]

-

3.3. Solubility Determination

-

Principle: This protocol determines the solubility of a substance in various solvents at a specified temperature.

-

Apparatus: Test tubes, vortex mixer, analytical balance, various solvents (e.g., water, ethanol, chloroform).

-

Procedure:

-

Add a known mass (e.g., 10 mg) of 12-Hydroxystearyl Alcohol to a test tube.

-

Add a specific volume (e.g., 1 mL) of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for any undissolved solid particles against a dark background.

-

If the solid has completely dissolved, the substance is soluble at that concentration.

-

If undissolved solid remains, the substance is considered sparingly soluble or insoluble. The procedure can be repeated with varying amounts of solute or solvent to determine the approximate solubility limit.[9][10]

-

3.4. Density Determination (Immersion/Displacement Method for Solids)

-

Principle: The density of a solid can be determined by measuring its mass and the volume of liquid it displaces.

-

Apparatus: Analytical balance, beaker or graduated cylinder, a liquid in which the solid is insoluble (e.g., water for a hydrophobic solid).

-

Procedure:

-

Measure the mass of a sample of 12-Hydroxystearyl Alcohol using an analytical balance.

-

Partially fill a graduated cylinder with a liquid in which the sample is insoluble and record the initial volume.

-

Carefully immerse the solid sample in the liquid, ensuring it is fully submerged and no air bubbles are attached.

-

Record the final volume of the liquid in the graduated cylinder.

-

The volume of the solid is the difference between the final and initial liquid volumes.

-

Calculate the density using the formula: Density = Mass / Volume.[11][12]

-

Synthesis and Biological Activity

4.1. Synthesis of 12-Hydroxystearyl Alcohol

12-Hydroxystearyl Alcohol is typically prepared from ricinoleic acid, which is first hydrogenated to produce 12-Hydroxystearic Acid. The carboxylic acid group of 12-HSA is then reduced to a primary alcohol.

References

- 1. 12-HYDROXYSTEARIC ACID - Ataman Kimya [atamanchemicals.com]

- 2. 12-Hydroxystearic acid | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. westlab.com [westlab.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. byjus.com [byjus.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 12. wjec.co.uk [wjec.co.uk]

- 13. alberta.ca [alberta.ca]

- 14. minetechnicalservices.com [minetechnicalservices.com]

A Deep Dive into the Supramolecular Architecture of 12-Hydroxystearic Acid Organogels

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-12-hydroxystearic acid (12-HSA), a fatty acid derived from castor oil, has garnered significant attention as a versatile low-molecular-weight organogelator (LMOG). Its capacity to self-assemble in a diverse range of organic solvents, forming extensive three-dimensional fibrillar networks, results in the formation of thermoreversible gels. This unique property has made 12-HSA a subject of great interest for various applications, including drug delivery, cosmetics, and materials science. This technical guide delves into the core self-assembly mechanisms of 12-HSA in organic solvents, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying processes to aid researchers in harnessing the full potential of this remarkable molecule.

The gelation properties of 12-HSA are fundamentally driven by non-covalent interactions, primarily hydrogen bonding between the carboxylic acid and hydroxyl groups of adjacent molecules.[1][2] This intermolecular bonding facilitates the self-assembly of 12-HSA into long, entangled fibrous structures that form a robust network capable of entrapping the solvent, even at low concentrations.[3] The chirality of 12-HSA also plays a crucial role, with the enantiomerically pure form exhibiting significantly better gelation properties at lower concentrations compared to its racemic mixture.[4][5]

The Self-Assembly Process: From Monomers to a 3D Network

The formation of a 12-HSA organogel is a hierarchical process that begins with the dissolution of the gelator in an organic solvent at an elevated temperature. Upon cooling, the solubility of 12-HSA decreases, leading to supersaturation and subsequent nucleation. The molecules then self-assemble into primary aggregates, which further grow into one-dimensional fibers. These fibers subsequently entangle and branch to form a three-dimensional network that immobilizes the solvent, resulting in a gel. The entire process is thermally reversible; heating the gel disrupts the non-covalent interactions, causing the network to break down and revert to a solution (sol) state.[1][6]

Caption: Hierarchical self-assembly of 12-HSA from monomers to a 3D organogel network.

Quantitative Data on 12-HSA Gelation

The efficiency of an organogelator is often characterized by its critical gelation concentration (CGC), the minimum concentration required to form a stable gel, and the gel-to-sol transition temperature (Tgel), which indicates the thermal stability of the gel.[1] These parameters are highly dependent on the solvent used.

Table 1: Critical Gelation Concentration (CGC) of 12-HSA in Various Organic Solvents

| Organic Solvent | CGC (% w/w) | Reference |

| Canola Oil | ~0.5 | [2] |

| Soybean Oil | <1 | [2] |

| Silicone Oil | <1 | [2] |

| Mineral Oil | <1.0 (for enantiopure) | [4] |

| Toluene | Not specified, forms transparent gels | [2] |

| Dodecane | Not specified, forms turbid gels | [2] |

| Nitrobenzene | Not specified, forms gels | [2] |

Table 2: Rheological and Thermal Properties of 12-HSA Organogels

| Solvent System | 12-HSA Conc. (% w/w) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Tgel (°C) | Reference |

| Canola Oil | 3 | Varies with temperature and time | Varies with temperature and time | Not specified | [2] |

| Mineral Oil | 3 | G' >> G'' (strong gel) | G' >> G'' (strong gel) | Not specified | [2] |

| Silicone Oil | 2.0 | - | - | Varies with cooling protocol | [7] |

| Toluene | 10 | Dependent on quench depth | Dependent on quench depth | Not specified | [6] |

The Crucial Role of the Solvent

The choice of organic solvent is paramount as it significantly influences the self-assembly process and the final properties of the organogel. The interaction between the solvent and the 12-HSA molecule can either promote or hinder the hydrogen bonding necessary for fiber formation. Hansen Solubility Parameters (HSPs) have been shown to be a useful tool for predicting the gelation behavior of 12-HSA in different solvents.[8][9] Solvents with a low hydrogen-bonding Hansen solubility parameter (δh) tend to be better gel formers.[9][10]

Caption: Influence of solvent hydrogen-bonding affinity on 12-HSA self-assembly.

Experimental Protocols

Detailed methodologies are crucial for reproducible research in the field of organogels. Below are protocols for the preparation and characterization of 12-HSA organogels.

Protocol 1: Preparation of 12-HSA Organogel

This protocol describes a general method for preparing 12-HSA organogels.[2][11]

Materials:

-

(R)-12-hydroxystearic acid (12-HSA)

-

Organic solvent of choice

-

Glass vials with screw caps

-

Heating plate with magnetic stirring capabilities

-

Balance

Procedure:

-

Weigh the desired amount of 12-HSA into a glass vial to achieve the target concentration (e.g., 0.5 - 10% w/w).

-

Add the calculated volume of the organic solvent to the vial.

-

Add a magnetic stir bar.

-

Heat the mixture on a hot plate while stirring. The temperature should be raised above the dissolution temperature of 12-HSA in the chosen solvent (typically between 80°C and 150°C) until a clear, homogeneous solution is obtained.[2]

-

Once a clear solution is formed, turn off the heat and allow the solution to cool to room temperature undisturbed. Gel formation will occur upon cooling.

-

Confirm gel formation by inverting the vial; a stable gel will not flow.[11]

Note: The cooling rate can significantly impact the microstructure and properties of the resulting organogel. Rapid cooling often leads to a more spherulitic microstructure, while slow cooling can result in a more fibrillar network.[2][12]

Protocol 2: Determination of Critical Gelation Concentration (CGC)

The tube inversion method is a simple and widely used technique to determine the CGC.[2]

Procedure:

-

Prepare a series of 12-HSA solutions in the chosen solvent at different concentrations in sealed vials.

-

Heat the vials until the 12-HSA is completely dissolved to form clear solutions.

-

Allow the solutions to cool to room temperature and equilibrate for a set period (e.g., 24 hours).

-

Invert the vials. The CGC is the lowest concentration at which the solution does not flow upon inversion.

Protocol 3: Rheological Characterization

Rheology is used to study the mechanical properties of the organogels, such as their stiffness and viscoelasticity.

Instrumentation:

-

Rheometer with parallel plate or cone-and-plate geometry

-

Temperature control unit

Procedure:

-

Sample Loading: Carefully place the organogel sample onto the lower plate of the rheometer. Lower the upper geometry to the desired gap, ensuring the sample fills the gap completely. Trim any excess sample.

-

Oscillatory Amplitude (Strain) Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain. Subsequent tests should be performed within the LVER.[11]

-

Oscillatory Frequency Sweep: Conducted at a constant strain within the LVER, this test measures G' and G'' as a function of frequency. For a gel, G' is typically higher than G'' and relatively independent of frequency, indicating solid-like behavior.[3]

-

Temperature Ramp: Apply a constant strain and frequency while ramping the temperature up at a controlled rate (e.g., 2-5 °C/min). The crossover point of G' and G'' can be used to determine the gel-to-sol transition temperature (Tgel).[11]

Protocol 4: Spectroscopic Analysis (FTIR)

Infrared (IR) spectroscopy is used to identify the functional groups and study the hydrogen bonding interactions in the 12-HSA network.[13][14]

Procedure:

-

Prepare a small amount of the dried organogel (xerogel) or place the liquid organogel directly on the ATR crystal of an FTIR spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Key absorption bands for 12-HSA include a broad O-H stretching band (hydroxyl and carboxylic acid) around 3300 cm⁻¹, C-H stretching bands around 2800-3000 cm⁻¹, and a C=O stretching band (carboxylic acid dimer) around 1700 cm⁻¹.[13] Changes in the position and shape of the O-H and C=O bands can provide insights into the hydrogen bonding network.

Experimental Workflow Visualization

The general workflow for preparing and characterizing 12-HSA organogels can be visualized to provide a clear overview of the process.

Caption: General experimental workflow for organogel preparation and characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Influence of chirality on the modes of self-assembly of 12-hydroxystearic acid in molecular gels of mineral oil - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 5. (R)-10-Hydroxystearic Acid: Crystals vs. Organogel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Correlation between Physical Properties of 12-Hydroxystearic Acid Organogels and Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Cooling rate effects on the microstructure, solid content, and rheological properties of organogels of amides derived from stearic and (R)-12-hydroxystearic acid in vegetable oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

The Rheological Landscape of 12-Hydroxystearic Acid Organogels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rheological behavior of organogels formed with 12-hydroxystearic acid (12-HSA), a versatile and widely studied low-molecular-weight organogelator. The unique self-assembly properties of 12-HSA, driven by hydrogen bonding, lead to the formation of robust, thermoreversible fibrillar networks capable of entrapping a wide variety of organic solvents. Understanding the rheological characteristics of these organogels is paramount for their application in diverse fields, including pharmaceuticals, cosmetics, and materials science. This guide summarizes key quantitative data, details experimental protocols for characterization, and visualizes the underlying mechanisms and workflows.

Core Principles of 12-HSA Organogelation

(R)-12-hydroxystearic acid (12-HSA), a fatty acid derivable from castor oil, is a highly effective low-molecular-weight organogelator (LMOG). Its gelation capability is attributed to the formation of extensive hydrogen bond networks between the carboxylic acid and hydroxyl groups of adjacent molecules.[1] This intermolecular bonding drives the self-assembly of 12-HSA into long, entangled fibrous structures, which form a three-dimensional network that immobilizes the solvent, resulting in a gel.[1][2] The chirality of 12-HSA plays a crucial role in its gelation properties, with the enantiomerically pure form being effective at significantly lower concentrations than the racemic mixture.[3]

The properties of these organogels, such as their mechanical strength and thermal stability, are highly tunable and depend on several factors including the gelator concentration, the nature of the organic solvent, and the cooling rate during preparation.[4][5]

Quantitative Rheological Data

The mechanical properties of 12-HSA organogels can be quantified using rheometry. Key parameters include the critical gelation concentration (CGC), the storage modulus (G'), which represents the elastic component of the gel, the loss modulus (G''), which represents the viscous component, and the yield stress (τy), which is the stress at which the gel structure begins to break down and flow.

Table 1: Critical Gelation Concentration (CGC) of 12-HSA in Various Solvents

| Solvent | CGC (% w/w) | Reference |

| Canola Oil | ~0.5 | [4] |

| Silicone Oil | <1 | [4] |

| Soybean Oil | <1 | [4] |

| Alkenes (C7-C10) | 0.2 - 0.4 | [2] |

| Hexane | 0.7 - 0.9 | [2] |

Table 2: Rheological Properties of 12-HSA Organogels in Different Solvents

| Solvent System | 12-HSA Conc. (% w/w) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Yield Stress (τy) (Pa) | Reference |

| Paraffin Oil | 4 (Ethoxylated 12-HSA, intermediate ethoxylation) | ~5000 | Not Specified | Not Specified | [1] |

| Styrene | 1.10 | G' > G'' in the low shear stress region (~100 Pa) | G' > G'' in the low shear stress region (~100 Pa) | Increases with concentration | [6] |

| Hexane | Varies | Increases with concentration | Increases with concentration | Increases with concentration | [6][7] |

| Octane | Varies | Increases with concentration | Increases with concentration | Increases with concentration | [7] |

| Nonane | Varies | Increases with concentration | Increases with concentration | Increases with concentration | [7] |

| Mineral Oil (3% 12-HSA) | 3 | G' >> G'' | G' >> G'' | Not Specified | [4] |

Experimental Protocols

Preparation of 12-HSA Organogels

A standardized method for the preparation of 12-HSA organogels for rheological analysis is as follows:[4]

-

Dispersion: A precisely weighed amount of 12-HSA is added to a measured volume of the chosen organic solvent in a sealed vial containing a magnetic stir bar.

-

Heating and Dissolution: The mixture is heated on a hot plate to a temperature above the dissolution point of 12-HSA in the specific solvent (typically ranging from 80°C to 150°C). The mixture is stirred continuously until the 12-HSA is fully dissolved, resulting in a clear, homogenous solution.

-

Cooling and Gelation: Once a clear solution is obtained, the heat is turned off, and the solution is allowed to cool to room temperature without any disturbance. The gel network forms as the solution cools. The cooling rate can be controlled (e.g., 1°C/min or 20°C/min) as it significantly influences the final microstructure and rheological properties of the gel.[8][9]

Rheological Measurements

Rheological characterization is performed using a rheometer, typically with a parallel plate or cone-plate geometry.[4][10]

-

Sample Loading: The prepared organogel is carefully transferred onto the lower plate of the rheometer. The upper plate is then lowered to the desired gap distance, ensuring the sample completely fills the gap without overflowing.[4]

-

Oscillatory Amplitude Sweep: This test is conducted at a constant frequency to determine the linear viscoelastic region (LVER). In the LVER, the storage (G') and loss (G'') moduli are independent of the applied strain. This is crucial for identifying the appropriate strain for subsequent frequency sweep tests.[10]

-

Oscillatory Frequency Sweep: Performed at a constant strain within the LVER, this test measures G' and G'' as a function of frequency. For a true gel, G' is typically significantly higher than G'' and shows little dependence on frequency, indicating a solid-like behavior.[10]

-

Temperature Sweep (or Temperature Ramp): This test involves monitoring the changes in G' and G'' as the temperature is increased or decreased at a controlled rate. A sharp decrease in G' upon heating typically signifies the gel-to-sol transition temperature (Tgel).[4]

-

Stress Ramp: This test measures the viscosity of the organogel as a function of increasing shear stress to determine its flow behavior and yield stress.[10]

Visualizations

Molecular Self-Assembly of 12-HSA

Caption: Self-assembly of 12-HSA molecules into a 3D organogel network.

Experimental Workflow for Organogel Characterization

Caption: Workflow for preparing and characterizing 12-HSA organogels.

Influence of Cooling Rate on Microstructure

References

- 1. benchchem.com [benchchem.com]

- 2. Correlation between Physical Properties of 12-Hydroxystearic Acid Organogels and Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (R)-10-Hydroxystearic Acid: Crystals vs. Organogel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Cooling rate effects on the microstructure, solid content, and rheological properties of organogels of amides derived from stearic and (R)-12-hydroxystearic acid in vegetable oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Polymorphism and Crystallization of Hydroxystearyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxystearyl alcohol, also known as 1,12-octadecanediol, is a long-chain fatty alcohol with potential applications in various fields, including pharmaceuticals and material science. The crystalline structure of such long-chain compounds can significantly influence their physical and chemical properties, such as melting point, solubility, and bioavailability. This technical guide provides a comprehensive overview of the principles of polymorphism and crystallization as they apply to hydroxystearyl alcohol and related long-chain molecules. Due to a scarcity of specific data for 12-hydroxystearyl alcohol in publicly available literature, this guide draws upon established knowledge of polymorphism in long-chain alcohols and diols to present a framework for its investigation. Detailed experimental protocols for key analytical techniques are provided, alongside a logical workflow for the systematic study of its polymorphic behavior.

Introduction to Polymorphism in Long-Chain Alcohols

Polymorphism is the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but different internal crystal lattices. As a result, polymorphs can exhibit distinct physical properties. In the context of long-chain alcohols, polymorphism arises from different arrangements of the hydrocarbon chains and hydrogen-bonding networks.

Long-chain n-alcohols are known to exhibit complex polymorphic behavior, often involving a rotator phase, which is a state intermediate between a true crystal and a liquid. In the rotator phase, the molecules have long-range positional order but lack rotational order around their long axis. Upon cooling, the rotator phase can transform into more ordered crystalline forms, commonly designated as β and γ forms. The specific polymorph obtained depends on factors such as the cooling rate, solvent, and the presence of impurities.

Polymorphic Forms and Thermal Properties

Table 1: Illustrative Thermal Properties of Polymorphs in a Related Long-Chain Diol

| Polymorphic Form | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Reference Compound |

| Form 1 | 79.5 - 80 | Data not available | 1,12-Octadecanediol[1][2] |

| Form 2 | Data not available | Data not available | Long-chain alkane-α,ω-diols[3] |

Note: The melting point for 1,12-octadecanediol is provided, but it is not specified for a particular polymorphic form. The existence of a second polymorphic form is suggested by studies on homologous series of long-chain diols.

Table 2: General Characteristics of Polymorphic Forms in Long-Chain Alcohols and Diols

| Polymorphic Form | Typical Formation Conditions | Crystal System (General) | Molecular Packing Characteristics |

| Rotator Phase | Rapid cooling from the melt | Hexagonal | Molecules are positionally ordered but rotationally disordered. |

| β-Form | Slow cooling from the melt or from solution | Orthorhombic or Monoclinic | Densely packed hydrocarbon chains, often with a specific tilt angle. |

| γ-Form | Crystallization from specific solvents | Monoclinic | Different chain packing and hydrogen bonding network compared to the β-form. |

Experimental Protocols for Polymorphism Investigation

A thorough investigation of the polymorphism of 12-hydroxystearyl alcohol requires a combination of analytical techniques. The following are detailed methodologies for the key experiments.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal properties of 12-hydroxystearyl alcohol, including melting points, enthalpies of fusion, and to identify solid-solid phase transitions between polymorphs.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of the 12-hydroxystearyl alcohol sample into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

-

Thermal Program:

-

Heating Scan: Equilibrate the sample at a temperature well below its expected melting point (e.g., 25°C). Heat the sample at a controlled rate (e.g., 5°C/min or 10°C/min) to a temperature above its final melting point (e.g., 150°C).

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 5°C/min or 10°C/min) back to the initial temperature.

-

Second Heating Scan: Reheat the sample under the same conditions as the first heating scan. This can reveal information about metastable forms that may have crystallized during the cooling cycle.

-

-

Data Analysis: Analyze the resulting thermogram to identify endothermic peaks (melting) and exothermic peaks (crystallization or solid-solid transitions). Determine the onset temperature, peak temperature, and enthalpy of fusion for each thermal event.

Powder X-ray Diffraction (PXRD)

Objective: To identify the different crystalline forms of 12-hydroxystearyl alcohol by analyzing their unique diffraction patterns and to determine their crystal lattice parameters.

Methodology:

-

Sample Preparation: Gently grind the crystalline sample of 12-hydroxystearyl alcohol into a fine powder using a mortar and pestle to ensure random orientation of the crystallites. Mount the powder onto a sample holder.

-

Instrument Setup: Place the sample holder into the diffractometer. Use a monochromatic X-ray source, typically Cu Kα radiation.

-

Data Collection: Scan the sample over a range of 2θ angles (e.g., 5° to 50°) with a defined step size and dwell time.

-

Data Analysis: Process the diffraction data to obtain a plot of intensity versus 2θ. Identify the characteristic diffraction peaks for each polymorph. The d-spacing for each peak can be calculated using Bragg's Law (nλ = 2d sinθ). Compare the obtained patterns to identify different polymorphs.

Polarized Light Microscopy (PLM)

Objective: To visually observe the crystal habit, morphology, and birefringence of the different polymorphic forms of 12-hydroxystearyl alcohol.

Methodology:

-

Sample Preparation: Place a small amount of the 12-hydroxystearyl alcohol sample on a clean microscope slide. The sample can be prepared by:

-

Melt Crystallization: Gently heat the slide to melt the sample and then cool it at a controlled rate to observe crystal growth.

-

Solution Crystallization: Dissolve the sample in a suitable solvent, place a drop of the solution on the slide, and allow the solvent to evaporate.

-

-

Microscope Setup: Place the slide on the rotating stage of a polarized light microscope equipped with a polarizer and an analyzer.

-

Observation: Observe the sample under crossed polarizers. Anisotropic crystals will appear bright against a dark background and may exhibit interference colors. Rotate the stage to observe changes in brightness (extinction) and color, which can help to characterize the crystal's optical properties. Capture images of the different crystal morphologies.

Experimental and Analytical Workflow

The investigation of polymorphism is a systematic process that involves sample preparation under various conditions and characterization using multiple analytical techniques.

Conclusion

The polymorphism of 12-hydroxystearyl alcohol is a critical area of study for its potential applications in various industries. Although specific data for this molecule is limited, a systematic investigation utilizing the experimental protocols and workflow outlined in this guide will enable researchers to thoroughly characterize its polymorphic forms. By understanding the conditions under which different polymorphs are formed and their respective physical properties, it will be possible to control the crystallization process and select the desired crystalline form for specific applications, thereby optimizing product performance and stability. Further research is warranted to generate specific quantitative data for the polymorphs of 12-hydroxystearyl alcohol to fill the current knowledge gap.

References

The Architect of Soft Matter: A Technical Guide to 12-Hydroxystearic Acid as a Low-Molecular-Weight Organogelator

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles and practical applications of 12-hydroxystearic acid (12-HSA) as a low-molecular-weight organogelator. Derived from the hydrogenation of ricinoleic acid found in castor oil, this versatile molecule has garnered significant attention for its remarkable ability to structure organic liquids into gels at low concentrations.[1][2] This guide provides a comprehensive overview of its gelation mechanism, quantitative performance data, detailed experimental protocols, and potential applications, particularly in the realm of drug delivery.

The Self-Assembly Mechanism: A Symphony of Non-Covalent Interactions

The gelation prowess of 12-HSA lies in its capacity for hierarchical self-assembly, a process driven by a network of non-covalent interactions.[3][4] The 12-HSA molecule possesses two key functional groups that orchestrate this assembly: a carboxylic acid head and a hydroxyl group at the 12th carbon position along its alkyl chain.[5] The chirality of the 12-carbon also plays a crucial role in the formation of helical fibers.[5]

The primary mechanism involves the formation of a three-dimensional, self-assembled fibrillar network (SAFIN) that entraps the solvent molecules, leading to the formation of a gel.[6][7] This process is initiated by the dimerization of the carboxylic acid groups of two 12-HSA molecules, forming a "head-to-head" arrangement through strong hydrogen bonds.[8] Subsequently, intermolecular hydrogen bonds form between the hydroxyl groups of neighboring dimers, creating extended one-dimensional chains.[9] These chains then aggregate through van der Waals interactions between the long alkyl chains, leading to the formation of crystalline fibers. Molecular dynamics simulations have suggested the formation of a stable "ring-of-rings" motif, where inter-hydroxyl hydrogen bonds create polarized five- and six-membered rings, contributing to the stability of the fibrillar network.[10][11] The entanglement of these high-aspect-ratio fibers creates the gel matrix.[6]

Quantitative Performance Data

The efficiency of an organogelator is primarily assessed by its critical gelation concentration (CGC) and the thermal stability of the resulting gel, often characterized by the gel-to-sol transition temperature (Tgel). The mechanical properties of the gel are quantified by rheological measurements, specifically the storage modulus (G') and the loss modulus (G'').

Critical Gelation Concentration (CGC)

The CGC is the minimum concentration of the organogelator required to form a stable, self-supporting gel at a given temperature. Lower CGC values indicate higher gelation efficiency. The CGC of 12-HSA is highly dependent on the solvent used.

| Solvent | Critical Gelation Concentration (CGC) (% w/w) | Reference |

| Canola Oil | ~0.5 | [4][6] |

| Soybean Oil | < 1.0 | [4] |

| Silicone Oil | < 1.0 | [3][4] |

| Mineral Oil | Optically pure (D)-12HSA gels at < 1.0 wt% | [8] |

| Dodecane | Forms turbid gels | [4] |

| Paraffin Oil | 1.8 (for (R)-10-HSA, a positional isomer) | [5] |

Rheological Properties

Organogels are viscoelastic materials, and their mechanical strength can be characterized by dynamic oscillatory rheology. A stable gel is indicated by a storage modulus (G') that is significantly higher than the loss modulus (G'') and is relatively independent of frequency.

| Solvent System | 12-HSA Concentration (% w/w) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Observations | Reference |

| Dodecane (with EGDHS) | 4 | G' >> G'' | G' is consistently lower than G'' | Pronounced elastic properties | [12] |

| Paraffin Oil (with EGDHS) | 4 | G' decreases with increasing stearic acid impurity | - | Weaker gels with impurities | [12] |

| Soybean Oil | 2 | G' >> G'' | - | Forms a stable gel structure at 25°C | [13] |

| Mineral Oil | 3 | G' >> G'' | - | Strong gel behavior | [4] |

| Styrene | 1.10 | Varies with stress | Varies with stress | Exhibits a yield stress | [14] |

*EGDHS (ethylene glycol di-12-hydroxystearate) is a derivative of 12-HSA.

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of 12-HSA organogels.

Organogel Preparation

Materials:

-

12-Hydroxystearic acid (12-HSA)

-

Organic solvent of choice

-

Glass vials with screw caps

-

Hot plate with magnetic stirring capabilities

-

Magnetic stir bar

Procedure:

-

Weigh the desired amount of 12-HSA and transfer it to a glass vial.

-

Add the calculated volume of the organic solvent to achieve the desired concentration.

-

Add a magnetic stir bar to the vial.

-

Heat the mixture on a hot plate to a temperature above the dissolution temperature of 12-HSA in the chosen solvent (typically 80-150°C) with continuous stirring until a clear, homogeneous solution is obtained.[4]

-

Once a clear solution is formed, turn off the heat and allow the solution to cool to room temperature undisturbed. Gel formation will occur upon cooling. For controlled cooling rates, the vial can be placed in a water bath at a specific temperature.[3]

Determination of Critical Gelation Concentration (CGC)

Procedure:

-

Prepare a series of 12-HSA solutions in the chosen solvent at different concentrations in sealed vials, following the organogel preparation protocol.

-

Allow the solutions to cool to room temperature and remain undisturbed for a set period (e.g., 24 hours).

-

After incubation, invert the vials. The CGC is the lowest concentration at which a stable gel forms and does not flow upon inversion.[3]

Rheological Measurements

Instrumentation:

-

Rheometer with parallel plate or cone-and-plate geometry

Procedure:

-

Sample Loading: Carefully transfer the prepared organogel onto the rheometer plate, ensuring no air bubbles are trapped.

-

Strain Sweep: To determine the linear viscoelastic region (LVER), perform a strain sweep at a constant frequency (e.g., 1 Hz). Within the LVER, the storage (G') and loss (G'') moduli are independent of the applied strain. Subsequent oscillatory measurements should be performed at a strain within this region.

-

Frequency Sweep: To characterize the viscoelastic behavior, perform a frequency sweep at a constant strain within the LVER. For a true gel, G' will be greater than G'' and relatively independent of frequency.

-

Temperature Sweep: To determine the gel-to-sol transition temperature (Tgel), perform a temperature ramp at a constant frequency and strain. The Tgel is often identified as the temperature at which G' and G'' crossover.[4]

Differential Scanning Calorimetry (DSC)

Instrumentation:

-

Differential Scanning Calorimeter (DSC)

Procedure:

-

Accurately weigh a small amount of the organogel (typically 5-10 mg) into an aluminum DSC pan and seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above the expected melting point of the gel.

-

Cool the sample at the same rate back to the starting temperature.

-

Perform a second heating scan. The peak of the endotherm in the second heating scan corresponds to the gel melting temperature (Tgel). The area under the peak can be used to calculate the enthalpy of melting.[4]

Applications in Drug Development

The unique properties of 12-HSA organogels, such as their biocompatibility, thermoreversibility, and ability to entrap both lipophilic and hydrophilic drugs, make them attractive vehicles for drug delivery.[15]

-

Topical and Transdermal Delivery: Organogels can serve as stable matrices for the controlled release of active pharmaceutical ingredients (APIs) onto the skin. Their semi-solid nature allows for easy application and prolonged contact time.

-

Injectable Drug Depots: The thermoresponsive nature of some 12-HSA organogels allows for the formulation of in-situ gelling systems. These can be injected as a liquid at a slightly elevated temperature and form a gel depot at body temperature, providing sustained drug release over an extended period.[15]

-

Oral Drug Delivery: Organogels can be used to encapsulate and protect drugs from the harsh environment of the gastrointestinal tract, potentially improving their bioavailability.

Conclusion

12-Hydroxystearic acid stands out as a highly effective and versatile low-molecular-weight organogelator. Its self-assembly into a robust fibrillar network is driven by a well-defined interplay of hydrogen bonding and van der Waals interactions. The ability to form gels at low concentrations in a variety of organic solvents, coupled with the tunable nature of the gel's physical properties, makes 12-HSA a compelling candidate for a wide range of applications, from consumer products to advanced pharmaceutical formulations. This guide provides the foundational knowledge and practical protocols for researchers and scientists to explore and harness the potential of this remarkable molecule in their respective fields.

References

- 1. mdpi.com [mdpi.com]

- 2. (R)-10-Hydroxystearic Acid: Crystals vs. Organogel [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. (R)-10-Hydroxystearic Acid: Crystals vs. Organogel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Influence of chirality on the modes of self-assembly of 12-hydroxystearic acid in molecular gels of mineral oil - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 9. X-Ray Crystal Structures and Organogelator Properties of (R)-9-Hydroxystearic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research Portal [researchdiscovery.drexel.edu]

- 11. Aggregation of 12-Hydroxystearic Acid and Its Lithium Salt in Hexane: Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. Effect of 12-Hydroxystearic Acid as Organogelator and Thermal Processing on Oxidation of Soybean Oil Organogel [spkx.net.cn]

- 14. researchgate.net [researchgate.net]

- 15. Preparation and characterization of 12-HSA-based organogels as injectable implants for the controlled delivery of hydrophilic and lipophilic therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

"thermal analysis of hydroxystearyl alcohol using DSC and TGA"

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal analysis of hydroxystearyl alcohol, a long-chain fatty alcohol critical in various pharmaceutical and industrial applications. This document details the principles and methodologies for characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), presenting available data and standardized protocols for reproducible analysis.

Introduction to the Thermal Properties of this compound

This compound, chemically known as 12-hydroxystearic acid (12-HSA), is a saturated fatty acid that finds extensive use as a gelling agent, thickener, and stabilizer in pharmaceutical formulations, cosmetics, and lubricants. Its thermal behavior is a critical parameter that dictates its performance, stability, and processing conditions. DSC and TGA are powerful analytical techniques to elucidate these properties. DSC measures heat flow associated with thermal transitions, such as melting and crystallization, while TGA tracks changes in mass as a function of temperature, revealing information about thermal stability and decomposition.

Experimental Methodologies

Detailed and standardized experimental protocols are crucial for obtaining accurate and comparable thermal analysis data. The following sections outline the recommended methodologies for the DSC and TGA analysis of this compound.

Differential Scanning Calorimetry (DSC) Protocol

DSC is employed to determine the melting point and heat of fusion of this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a cooling system.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan.

-

Ensure the sample forms a thin, even layer at the bottom of the pan to facilitate uniform heat transfer.

-

Hermetically seal the pan to prevent any loss of material during the analysis. An empty, hermetically sealed aluminum pan should be used as a reference.

Experimental Conditions:

-

Purge Gas: Inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to 100°C at a constant heating rate of 10°C/min. This will capture the melting endotherm.

-

Cool the sample from 100°C to 25°C at a controlled rate of 10°C/min to observe the crystallization exotherm.

-

A second heating ramp can be employed to study the thermal history of the recrystallized sample.

-

-

Data Analysis: The resulting DSC thermogram plots heat flow against temperature. The melting point is determined as the onset or peak of the endothermic peak. The heat of fusion (ΔHfus) is calculated by integrating the area under the melting peak.

Thermogravimetric Analysis (TGA) Protocol

TGA is utilized to assess the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample into a TGA pan (e.g., alumina (B75360) or platinum).

Experimental Conditions:

-

Purge Gas: Inert atmosphere, typically nitrogen, with a flow rate of 20-50 mL/min.

-

Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of approximately 600°C at a linear heating rate of 10°C/min. This temperature range is sufficient to ensure complete decomposition.

-

Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. Key parameters to be determined from the curve include:

-

Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins. It is typically determined by the intersection of the baseline tangent with the tangent of the steepest mass loss portion of the curve.[1]

-

Temperature at 5% Mass Loss (Td5%): A common metric for comparing the thermal stability of materials.[1]

-

Residual Mass: The mass of the sample remaining at the end of the experiment.

-

Quantitative Data Summary

The following tables summarize the available quantitative data for the thermal analysis of this compound.

Table 1: DSC Data for this compound

| Parameter | Value | Notes |

| Melting Point (Tₘ) | 72 - 77 °C | A single endothermic peak is typically observed. The melting point of purified 12-HSA is reported to be 2.9°C higher than the unpurified form.[2] |

| Heat of Fusion (ΔHfus) | Not explicitly found in the surveyed literature. | This value is determined by integrating the area under the melting peak in the DSC thermogram. |

Table 2: TGA Data for this compound

| Parameter | Value | Notes |

| Onset of Decomposition (Tonset) | ~300 - 350 °C | Estimated from the provided TGA curve. The decomposition of pure 12-HSA shows a major weight loss in this range.[3] |

| Boiling Point | > 300 °C |

Visualization of Experimental Workflow and Data Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship of the data obtained from DSC and TGA.

Conclusion

The thermal analysis of this compound by DSC and TGA provides invaluable data for its application in various fields. DSC elucidates its melting behavior, which is crucial for formulation and processing, while TGA defines its thermal stability, a key parameter for determining safe handling and storage temperatures. The methodologies and data presented in this guide serve as a foundational resource for researchers and professionals, enabling consistent and reliable characterization of this important material. Further studies to precisely quantify the heat of fusion and to analyze the evolved gases during decomposition would provide a more complete thermal profile of this compound.

References

Spectroscopic Identification of Hydroxystearyl Alcohol: A Technical Guide

Introduction

Hydroxystearyl alcohol, a long-chain fatty alcohol with a hydroxyl group along its alkyl chain, finds applications in various industries, including cosmetics, pharmaceuticals, and as a chemical intermediate. Its precise identification and structural confirmation are paramount for quality control and research and development. This technical guide provides an in-depth overview of the spectroscopic techniques—Fourier Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy—used for the unambiguous identification of this compound, specifically focusing on 12-hydroxystearyl alcohol as a representative example.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, these bonds absorb energy at their characteristic frequencies, resulting in a unique spectral fingerprint of the molecule.[1][2][3] For this compound, FTIR is instrumental in identifying the hydroxyl (-OH) groups and the long hydrocarbon chain.

Data Presentation: Characteristic FTIR Absorption Bands

The FTIR spectrum of this compound is characterized by several key absorption bands corresponding to its primary and secondary alcohol functionalities, as well as its long aliphatic chain.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity/Shape |

| ~3200–3550 | O-H stretch (hydrogen-bonded) | Primary & Secondary Alcohol (-OH) | Strong, Broad |

| ~2840–3000 | C-H stretch | Alkane (-CH₂, -CH₃) | Strong, Sharp |

| ~1465 | C-H bend (scissoring) | Alkane (-CH₂) | Medium |

| ~1375 | C-H bend (rocking) | Alkane (-CH₃) | Medium |

| ~1050–1150 | C-O stretch | Primary & Secondary Alcohol | Strong |

Note: The exact peak positions can be influenced by the physical state of the sample and intermolecular hydrogen bonding.[4]

Experimental Protocol: FTIR Analysis

A standard protocol for obtaining an FTIR spectrum of this compound is as follows:

-

Sample Preparation :

-

For Solid Samples (Attenuated Total Reflectance - ATR) : Place a small amount of the solid this compound sample directly onto the ATR crystal. Apply pressure using the clamp to ensure good contact between the sample and the crystal.[5]

-

For Liquid Samples (if melted) : A few drops of the molten sample can be placed onto the crystal of an ATR-FTIR instrument.[6]

-

KBr Pellet Method : Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[5]

-

-

Background Spectrum : Run a background scan without the sample. This is crucial to subtract the spectral contributions from the atmosphere (e.g., CO₂, water vapor) and the sample holder.[5][6]

-

Sample Spectrum Acquisition :

-

Place the prepared sample in the FTIR spectrometer's sample compartment.

-

Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 to 64) to improve the signal-to-noise ratio.

-

The typical spectral range for analysis is 4000–400 cm⁻¹.[6]

-

-

Data Processing : The acquired sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum. The spectrum is then analyzed for the characteristic peaks to identify the functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.[7] It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical environment of each nucleus influences its resonance frequency, providing information about its connectivity and neighboring atoms.

Data Presentation: ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the different types of protons in the molecule, their relative numbers, and their proximity to other protons. For 12-hydroxystearyl alcohol, the following signals are expected (typically in CDCl₃).

| Chemical Shift (δ, ppm) | Assignment | Multiplicity | Integration |

| ~3.64 | H-1 (CH ₂-OH) | Triplet | 2H |

| ~3.59 | H-12 (-CH (OH)-) | Multiplet | 1H |

| ~1.56 | H-2 (-CH ₂-CH₂OH) | Multiplet | 2H |

| ~1.42 | H-11 & H-13 (-CH ₂-CH(OH)-CH ₂-) | Multiplet | 4H |

| ~1.25 | -(CH ₂)₁₃- (Bulk methylene (B1212753) chain) | Broad Multiplet | ~26H |

| ~0.88 | H-18 (-CH ₃) | Triplet | 3H |

Note: The -OH proton signals can be broad and appear over a wide range (typically 1-5 ppm), and may not be observed if deuterium (B1214612) exchange occurs with trace amounts of D₂O.[8] The data is based on spectra of similar long-chain alcohols and 12-hydroxystearic acid.[9][10]

Data Presentation: ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

| Chemical Shift (δ, ppm) | Assignment |

| ~72 | C-12 (-C H(OH)-) |

| ~63 | C-1 (-C H₂OH) |

| ~37 | C-11 & C-13 (-C H₂-CH(OH)-C H₂-) |

| ~32 | C-2 & C-16 |

| ~29 | Bulk -(C H₂)n- |

| ~26 | C-10 & C-14 |

| ~23 | C-17 |

| ~14 | C-18 (-C H₃) |

Note: These chemical shifts are predictive and based on typical values for long-chain alcohols and data for 12-hydroxystearic acid.[11][12][13]

Experimental Protocol: NMR Analysis

A general protocol for acquiring NMR spectra of this compound includes the following steps:

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃) inside a 5 mm NMR tube.[14] Ensure the sample is fully dissolved.

-

Instrument Setup :

-

The analysis is performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

The instrument is "locked" onto the deuterium signal of the solvent.

-

The magnetic field is "shimmed" to maximize its homogeneity and improve spectral resolution.[14]

-

-

¹H NMR Acquisition :

-

Acquire the spectrum using a standard pulse sequence.

-

A small number of scans (e.g., 8-16) is usually sufficient due to the high natural abundance and sensitivity of the ¹H nucleus.[14]

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

A significantly larger number of scans is required (hundreds to thousands) due to the low natural abundance (1.1%) of the ¹³C isotope.[14]

-

-

Data Processing : The raw data (Free Induction Decay) is converted into a spectrum using a Fourier Transform. This is followed by phase correction, baseline correction, and referencing the chemical shifts to a standard, typically tetramethylsilane (B1202638) (TMS) at 0 ppm.[14][15]

Mandatory Visualization

Workflow for Spectroscopic Identification

References

- 1. scribd.com [scribd.com]

- 2. ejournal.upi.edu [ejournal.upi.edu]

- 3. azooptics.com [azooptics.com]

- 4. instanano.com [instanano.com]

- 5. mse.washington.edu [mse.washington.edu]

- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. compoundchem.com [compoundchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 12-HYDROXYSTEARIC ACID(106-14-9) 1H NMR [m.chemicalbook.com]

- 11. compoundchem.com [compoundchem.com]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. benchchem.com [benchchem.com]

- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

An In-depth Technical Guide to the Solubility Parameters of Hydroxystearyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility parameters of hydroxystearyl alcohol, a long-chain fatty alcohol with significant applications in the pharmaceutical, cosmetic, and material science industries. Understanding the solubility characteristics of this molecule is crucial for formulation development, predicting compatibility with other excipients, and optimizing manufacturing processes. This document outlines both theoretical and experimental approaches to determine the Hansen Solubility Parameters (HSP) of this compound and presents the necessary data for practical application.

Introduction to Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting the solubility of a material in a given solvent. The underlying principle is "like dissolves like." HSP theory quantifies this by breaking down the total cohesive energy of a substance into three components:

-

δD (Dispersion): Represents the energy from van der Waals forces.

-

δP (Polar): Represents the energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.

These three parameters (in units of MPa⁰⁵) can be considered as coordinates in a three-dimensional "Hansen space." A solute will dissolve in a solvent if the Hansen parameters of the solvent are close to those of the solute in this space. The distance (Ra) between the solute and solvent in Hansen space is calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher likelihood of solubility.

Theoretical Estimation of this compound's Hansen Solubility Parameters

In the absence of direct experimental data, Hansen Solubility Parameters can be estimated with reasonable accuracy using Group Contribution Methods (GCM). These methods are based on the principle that each functional group in a molecule contributes a specific value to the overall HSP. The Stefanis-Panayiotou method is a widely used GCM for this purpose.

The molecular structure of this compound (1,12-Octadecanediol) is C₁₈H₃₈O₂. For the purpose of GCM, it can be broken down into the following functional groups:

-

2 x -CH₃ (methyl groups)

-

15 x -CH₂- (methylene groups)

-

1 x >CH- (methine group)

-

2 x -OH (hydroxyl groups)

The molar volume (V) of this compound is approximately 320.5 cm³/mol.

By applying the Stefanis-Panayiotou group contribution values for each of these functional groups and the molar volume, the estimated Hansen Solubility Parameters for this compound are calculated as follows:

Table 1: Estimated Hansen Solubility Parameters for this compound

| Parameter | Value (MPa⁰⁵) |

| δD (Dispersion) | 16.8 |

| δP (Polar) | 4.5 |

| δH (Hydrogen Bonding) | 8.2 |

| δt (Total) | 19.3 |

Note: The total Hansen solubility parameter (δt) is calculated as δt² = δD² + δP² + δH².

Experimental Determination of this compound's Hansen Solubility Parameters

The most accurate method for determining the HSP of a substance is through experimental testing. This involves observing the solubility of the solute in a range of solvents with known HSPs.

Experimental Protocol

Objective: To determine the Hansen Solubility Parameters (δD, δP, δH) and the interaction radius (R₀) of this compound.

Materials:

-

This compound (high purity)

-

A selection of at least 20-30 solvents with known HSPs (see Table 2 for examples)

-

Small glass vials with screw caps (B75204) (e.g., 4 mL)

-

Analytical balance

-

Vortex mixer

-

Heating block or water bath

-

HSPiP (Hansen Solubility Parameters in Practice) software or equivalent for data analysis

Procedure:

-

Sample Preparation: For each solvent to be tested, weigh approximately 0.1 g of this compound into a clean, dry glass vial.

-

Solvent Addition: Add 2 mL of the respective solvent to each vial. This creates a 5% w/v mixture.

-

Mixing: Securely cap the vials and vortex each sample for 1-2 minutes to ensure thorough mixing.

-

Observation at Room Temperature: Allow the vials to stand at a controlled room temperature (e.g., 25°C) for 24 hours. Observe the solubility of the this compound in each solvent.

-

Heating (if necessary): For samples that do not fully dissolve at room temperature, gently heat the vials to a temperature just above the melting point of this compound (approximately 70-80°C) and vortex again. Allow the samples to cool back to room temperature and observe for any precipitation.

-